Chemical structure of 3-Bromo-2-(2-methoxyethoxy)phenylboronic acid
Chemical structure of 3-Bromo-2-(2-methoxyethoxy)phenylboronic acid
Executive Summary & Molecular Architecture[1][2]
3-Bromo-2-(2-methoxyethoxy)phenylboronic acid represents a highly specialized, bifunctional building block designed for advanced medicinal chemistry and materials science.[1] Unlike simple phenylboronic acids, this molecule integrates three distinct functional domains, each serving a critical role in drug discovery workflows (PROTACs, fragment-based design) and supramolecular chemistry.[2]
Structural Decomposition
The molecule can be functionally dissected into three components:
-
The Orthogonal Reactive Core (Phenyl Ring): A 1,2,3-substituted benzene scaffold.[2] This specific substitution pattern is sterically crowded but electronically unique, allowing for site-selective functionalization.[1][2]
-
The "Solubility Anchor" (C-2 Position): The 2-(2-methoxyethoxy) chain is a short polyethylene glycol (PEG) mimic.[1]
-
Function: It disrupts crystal packing (lowering melting point) and significantly enhances aqueous solubility compared to methoxy or hydrogen analogs.[2]
-
Electronic Effect: The oxygen atom at the 2-position acts as a Sigma-donor, increasing electron density on the ring, but its primary role here is steric and physicochemical modulation.
-
-
The Dual-Action Handles (C-1 & C-3):
Physicochemical Profile (Predicted)
| Property | Value / Characteristic | Implication for Handling |
| Formula | C | -- |
| MW | ~274.90 g/mol | Small molecule fragment range.[1] |
| pKa (Boronic Acid) | ~8.5 - 9.0 | Slightly higher than PhB(OH) |
| Solubility | High in MeOH, DMSO, THF; Moderate in Water | The glycol chain facilitates aqueous coupling conditions.[2] |
| Stability | Moderate to Low | Prone to protodeboronation (See Section 3).[2] |
Synthetic Retrosynthesis & Production Protocol
The synthesis of 3-Bromo-2-(2-methoxyethoxy)phenylboronic acid is best approached via a divergent route starting from the commercially available 2,6-dibromophenol .[1] This route avoids the regioselectivity issues associated with electrophilic bromination of pre-existing boronic acids.[2]
Synthetic Workflow Diagram
Caption: Figure 1. Convergent synthesis via O-alkylation followed by cryogenic monolithiation-borylation.[1]
Detailed Experimental Methodology
Step 1: O-Alkylation (Synthesis of Intermediate A) [1]
-
Rationale: Installing the ether chain before borylation prevents the need for protecting group manipulations later.[2] The 2,6-dibromo substitution pattern forces the alkoxy group to adopt a perpendicular conformation relative to the ring, minimizing conjugation but maximizing steric shielding.
-
Protocol:
-
Dissolve 2,6-dibromophenol (1.0 eq) in anhydrous DMF (0.5 M concentration).
-
Add K
CO (2.0 eq) followed by 1-bromo-2-methoxyethane (1.2 eq). -
Heat to 60°C for 4-6 hours. Monitor by TLC/LCMS for disappearance of phenol.[2]
-
Workup: Dilute with water, extract with EtOAc. Wash organics with 1M NaOH (to remove unreacted phenol) and brine.[2] Dry over MgSO
and concentrate. -
Validation:
H NMR should show a triplet/multiplet pattern for the ethylene linker (~4.2 ppm and ~3.7 ppm).
-
Step 2: Monolithiation and Borylation
-
Rationale: 1,3-Dibromoarenes undergo extremely fast Lithium-Halogen exchange.[1] By using exactly 1.0 equivalent of n-BuLi at -78°C, one bromine is selectively exchanged for lithium.[1] The bulky 2-alkoxy group may assist in stabilizing the lithiated intermediate via coordination (Directed Ortho Metalation effect), preventing benzyne formation.[2]
-
Protocol:
-
Dissolve Intermediate A (1.0 eq) in anhydrous THF under Ar/N
. Cool to -78°C.[1][2] -
Add n-BuLi (2.5M in hexanes, 1.05 eq) dropwise over 20 mins. Crucial: Maintain internal temp < -70°C to prevent scrambling (dilithiation).[1][2]
-
Stir for 30 mins at -78°C.
-
Add Triisopropyl borate (B(OiPr)
, 1.5 eq) rapidly.[2] -
Allow to warm to room temperature (RT) overnight.
-
Hydrolysis: Quench with 1M HCl (aqueous). Stir vigorously for 1 hour to hydrolyze the boronate ester to the free acid.
-
Purification: Extract with EtOAc. Note: Boronic acids can be amphiphilic.[1][2] If the product stays in the aqueous phase, saturate with NaCl.[2] Recrystallize from Acetonitrile/Water or Hexane/EtOAc.[1][2]
-
Reactivity Profile & Chemoselectivity[1][4]
The value of this molecule lies in its orthogonal reactivity .[2] You have two halogens (one virtual, one real) that can be triggered sequentially.[2]
The "Janus" Coupling Strategy
The Boronic acid (C-1) and Bromide (C-3) allow for iterative cross-coupling.
-
Path A (Standard): Suzuki coupling of the Boronic acid first.[2]
-
Path B (Inverse): Reacting the Bromide first.[2]
-
Challenge: Requires protecting the Boronic acid (e.g., as a MIDA boronate or Trifluoroborate) to prevent self-polymerization or competitive reactivity.[2]
-
Critical Instability: Protodeboronation
Warning: Ortho-alkoxy phenylboronic acids are notoriously susceptible to protodeboronation (loss of the boron group replaced by hydrogen).[2]
-
Mechanism: The ether oxygen at C-2 can coordinate to the Boron center, increasing the Lewis acidity and making the C-B bond more labile to hydrolysis, especially under basic conditions at high temperatures.
-
Mitigation Strategy:
Caption: Figure 2. Chemoselectivity and stability risks.[2] Path A is the desired synthetic utility; Path B is the primary degradation mode.
Applications in Drug Discovery[1][2][3][4][5][6][7]
Solubility Enhancement in PROTACs
In Proteolysis Targeting Chimeras (PROTACs), lipophilicity is a major hurdle.[2] This building block introduces a "mini-PEG" chain directly onto the warhead or E3 ligase ligand core.[2]
-
Advantage: The ether chain is metabolically more stable than an ester and less basic than an amine, reducing hERG liability while improving thermodynamic solubility.[2]
Fragment-Based Drug Discovery (FBDD)
The molecule serves as a high-value fragment.[1]
-
Vectors: The Br and B(OH)
vectors are at a 1,3-relationship (meta), which provides a specific "exit vector" geometry different from the more common para-substituted linkers.[2] This allows for exploring unique chemical space in enzyme active sites.[1][2]
References
-
Ortho-Alkoxy Boronic Acid Instability
-
Synthesis of 3-Bromophenylboronic Acids (General Protocol)
-
Precursor Availability (1-Bromo-2-methoxyethane)
-
Boronic Acids in Drug Discovery
-
Related Glycol-Substituted Building Blocks
Sources
- 1. 1-Bromo-2-(2-methoxyethoxy)benzene | 109417-60-9 [sigmaaldrich.com]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. Protodeboronation of ortho- and para-phenol boronic acids and application to ortho and meta functionalization of phenols using boronic acids as blocking and directing groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,6-Dibromophenol | C6H4Br2O | CID 11847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ossila.com [ossila.com]
